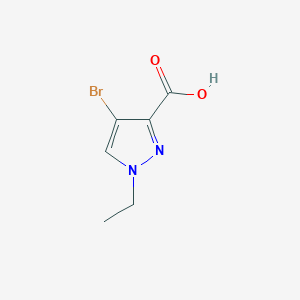

4-溴-1-乙基-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H7BrN2O2 . It has an average mass of 219.036 Da and a monoisotopic mass of 217.969086 Da .

Synthesis Analysis

Pyrazole nucleus, the core structure of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

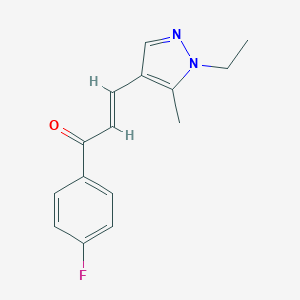

Pyrazoles, including 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid include a molecular formula of C6H7BrN2O2, an average mass of 219.036 Da, and a monoisotopic mass of 217.969086 Da .科学研究应用

合成新型吡唑衍生物

4-溴-1-乙基-1H-吡唑-3-羧酸用于合成各种吡唑衍生物。例如,通过在回流冰醋酸中对吡唑-5-胺衍生物和活性羰基团进行缩合,可以轻松合成乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯(Ghaedi et al., 2015)。这个过程对于制备新的N-融合杂环产物具有良好至优异的产率。

在Pd催化的交叉偶联反应中的作用

乙基3-和5-三氟甲磺酸酯-1H-吡唑-4-羧酸酯,与相关化合物密切相关,已被用作Sonogashira型交叉偶联反应中各种炔烃的前体。这些反应产生炔基-4-(乙氧羰基)吡唑,通过进一步的环化,产生不同的缩合吡唑(Arbačiauskienė等人,2011)。

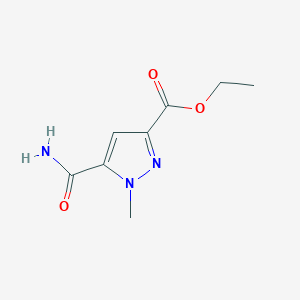

提高吡唑合成产率

1H-吡唑-4-羧酸,一个相关化合物,其合成产率已从70%提高到97.1%。该方法涉及Claisen缩合、环化、去氨基和水解反应(Dong, 2011)。

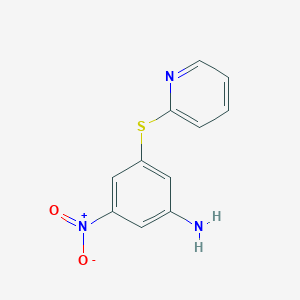

在杀虫剂合成中的应用

3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸,一个结构类似的化合物,是杀虫剂氯氰虫脒的关键中间体。它通过一系列反应制备,包括亲核取代、环化、酯化、溴化、脱氢和水解(Ji Ya-fei, 2009)。

在光学限幅应用中的潜力

新系列的N-取代-5-苯基-1H-吡唑-4-乙酸酯显示出在光学限幅应用中的潜力。该系列中的一种化合物,具有羧酸基团和酯基取代物,显示出最大的非线性,表明其在光学技术中的潜在用途(Chandrakantha et al., 2013)。

咪唑吡啶衍生物的制备

取代的2-氨基吡啶与乙基2-苯甲酰-2-溴乙酸酯反应,形成乙基2-苯基咪唑[1,2-a]吡嗪-3-羧酸酯。这些衍生物已被评估其抗炎活性,展示了吡唑衍生物的潜在治疗应用(Abignente et al., 1992)。

作用机制

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been reported to interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .

Mode of Action

For instance, they can inhibit or activate enzymes, bind to receptors altering their function, or interfere with protein-protein interactions .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . They can influence signal transduction pathways, metabolic pathways, and cell cycle regulation, among others .

Pharmacokinetics

Metabolism and excretion rates can determine the compound’s half-life .

Result of Action

Depending on their specific targets and mode of action, pyrazole derivatives can induce various cellular responses, such as apoptosis, cell cycle arrest, or changes in signal transduction .

Action Environment

The action, efficacy, and stability of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment . For instance, the pH can affect the ionization state of the compound, influencing its absorption and distribution. Temperature can affect the compound’s stability and its interactions with its targets.

属性

IUPAC Name |

4-bromo-1-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPTEWNTIRADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)